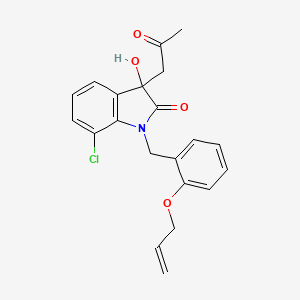

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

CAS No.: 881080-49-5

Cat. No.: VC5259758

Molecular Formula: C21H20ClNO4

Molecular Weight: 385.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881080-49-5 |

|---|---|

| Molecular Formula | C21H20ClNO4 |

| Molecular Weight | 385.84 |

| IUPAC Name | 7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

| Standard InChI | InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3 |

| Standard InChI Key | RYGQSUFWHKCXIU-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |

Introduction

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolinones. These compounds are characterized by an indole core fused with a ketone group, often modified with various functional groups to enhance biological activity or chemical properties.

Potential Applications

Indolinones have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific functional groups in this compound suggest potential interactions with biological targets, making it a candidate for drug discovery.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step organic reactions. Below is a plausible synthetic approach:

Steps:

-

Formation of the Indolinone Core:

-

React an anthranilic acid derivative with a suitable aldehyde under acidic conditions to form the indole core.

-

Introduce the ketone functionality via oxidation or alkylation.

-

-

Functionalization:

-

Attach the allyloxybenzyl group through nucleophilic substitution or alkylation.

-

Introduce the chlorine atom via electrophilic aromatic substitution using chlorinating agents like thionyl chloride.

-

Add the hydroxy and oxopropyl groups through selective hydroxylation and acylation reactions.

-

Challenges in Synthesis:

-

Ensuring regioselectivity during substitution reactions.

-

Protecting functional groups to avoid side reactions.

Biological Activity

Indolinones are widely recognized for their biological activity due to their ability to interact with enzymes, receptors, and other biomolecules:

Potential Activities:

-

Anticancer:

-

Indolinones often inhibit kinases involved in cancer cell proliferation.

-

The presence of hydroxy and oxopropyl groups may enhance binding affinity to active sites of enzymes.

-

-

Antimicrobial:

-

The chlorine atom and allyloxybenzyl group may contribute to antimicrobial properties by disrupting bacterial membranes or inhibiting enzymes.

-

-

Anti-inflammatory:

-

Hydroxy-substituted indolinones have shown activity against inflammatory pathways, possibly targeting cyclooxygenase (COX) or lipoxygenase (LOX).

-

Analytical Characterization

The characterization of this compound would involve standard analytical techniques:

-

Spectroscopic Methods:

-

NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by identifying hydrogen and carbon environments.

-

IR (Infrared Spectroscopy): To detect functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

UV-Vis Spectroscopy: To study electronic transitions in conjugated systems.

-

-

Mass Spectrometry (MS):

-

Determination of molecular weight and fragmentation pattern.

-

-

Chromatography:

-

High-performance liquid chromatography (HPLC) for purity analysis.

-

Future Research Directions

Given its structural features, this compound could be explored further for:

-

Drug development targeting cancer or infectious diseases.

-

Structure-activity relationship (SAR) studies to optimize pharmacological properties.

-

Computational docking studies to predict binding affinity with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume